molecular formula C8H13N3O3 B13939800 5-(2-Methoxy-2-propyl)-1-methyl-2-nitroimidazole CAS No. 64157-82-0

5-(2-Methoxy-2-propyl)-1-methyl-2-nitroimidazole

Cat. No.: B13939800
CAS No.: 64157-82-0
M. Wt: 199.21 g/mol
InChI Key: VNTUXFDKBZQALW-UHFFFAOYSA-N
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Description

5-(2-Methoxy-2-propyl)-1-methyl-2-nitroimidazole is a chemical compound with a unique structure that includes a nitroimidazole ring substituted with a methoxypropyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxy-2-propyl)-1-methyl-2-nitroimidazole typically involves the nitration of an imidazole derivative followed by alkylation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-2-propyl)-1-methyl-2-nitroimidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups substituted at the methoxy or nitro positions.

Scientific Research Applications

5-(2-Methoxy-2-propyl)-1-methyl-2-nitroimidazole has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and antiparasitic properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-2-propyl)-1-methyl-2-nitroimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The pathways involved may include inhibition of DNA synthesis or disruption of cellular respiration.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: Another nitroimidazole derivative with similar antimicrobial properties.

    Tinidazole: A compound with a similar structure and mechanism of action.

    Secnidazole: Used for similar applications in medicine.

Uniqueness

5-(2-Methoxy-2-propyl)-1-methyl-2-nitroimidazole is unique due to its specific substitution pattern, which may confer different pharmacokinetic and pharmacodynamic properties compared to other nitroimidazole derivatives. This uniqueness can make it a valuable compound for specific applications where other derivatives may not be as effective.

Properties

CAS No.

64157-82-0

Molecular Formula

C8H13N3O3

Molecular Weight

199.21 g/mol

IUPAC Name

5-(2-methoxypropan-2-yl)-1-methyl-2-nitroimidazole

InChI

InChI=1S/C8H13N3O3/c1-8(2,14-4)6-5-9-7(10(6)3)11(12)13/h5H,1-4H3

InChI Key

VNTUXFDKBZQALW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=C(N1C)[N+](=O)[O-])OC

Origin of Product

United States

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